

SW083688: A Potent and Selective TAOK2 Inhibitor for Research Applications

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Compound of Interest

Compound Name: SW083688

Cat. No.: B15615688

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the kinase inhibitor **SW083688**, focusing on its selectivity profile. While specific quantitative data against a broad kinase panel for **SW083688** is not publicly available, this document summarizes its known potency against its primary target, TAOK2, and provides context through a discussion of common kinase selectivity profiling methodologies.

Selectivity Profile of SW083688

SW083688 has been identified as a potent and highly selective inhibitor of Thousand-And-One Kinase 2 (TAOK2), a member of the Ste20 family of serine/threonine kinases. Experimental data demonstrates its significant inhibitory activity against TAOK2 with a reported IC₅₀ value of 1.3 μ M.^[1] The designation "highly selective" suggests that **SW083688** has minimal activity against other kinases at concentrations where it effectively inhibits TAOK2. However, detailed quantitative data from broad-spectrum kinase profiling, such as a KINOMEscan™, for **SW083688** has not been made publicly available in the cited literature.

Kinase Target	SW083688 IC ₅₀ (μ M)	Other Kinases	SW083688 Inhibition Data
TAOK2	1.3 ^[1]	Off-target kinases	Not publicly available

Note: The lack of publicly available data on the broader kinome profile of **SW083688** is a current limitation for a comprehensive comparison with other kinase inhibitors. Researchers are

encouraged to perform their own selectivity profiling for a thorough assessment of off-target effects in their specific experimental context.

Experimental Protocols for Kinase Selectivity Profiling

To determine the selectivity of a kinase inhibitor like **SW083688**, various established experimental protocols are employed. These assays are crucial for understanding the inhibitor's specificity and potential off-target effects.

Kinase-Glo® Luminescent Kinase Assay

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The principle is based on the fact that as a kinase phosphorylates its substrate, ATP is consumed.

Methodology:

- The kinase, substrate, and test inhibitor (e.g., **SW083688**) are incubated together.
- After the kinase reaction, the Kinase-Glo® Reagent is added. This reagent contains luciferase and its substrate, luciferin.
- The luciferase enzyme utilizes the remaining ATP to oxidize luciferin, generating a luminescent signal.
- The intensity of the light is inversely proportional to the kinase activity. A potent inhibitor will result in less ATP consumption and therefore a higher luminescent signal.

Radiometric Kinase Assays

Radiometric assays are considered a gold standard for their direct measurement of substrate phosphorylation.

Methodology:

- The kinase, substrate, and inhibitor are incubated in the presence of radiolabeled ATP (commonly [γ -³²P]ATP or [γ -³³P]ATP).

- The kinase transfers the radiolabeled phosphate group from ATP to the substrate.
- The reaction mixture is then spotted onto a membrane that captures the phosphorylated substrate.
- Unreacted ATP is washed away.
- The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager. The signal is directly proportional to the kinase activity.

KINOMEScan™ (Competition Binding Assay)

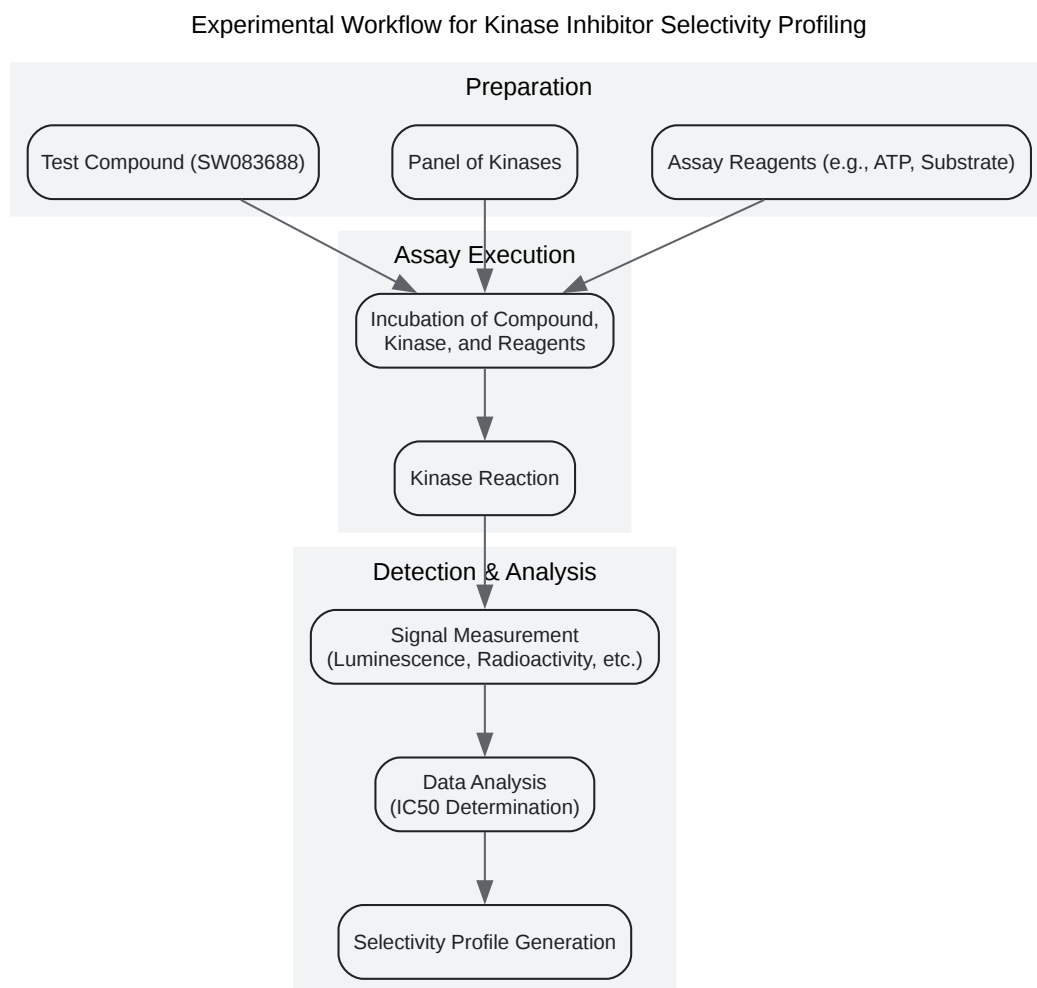
This technology measures the ability of a test compound to compete with an immobilized ligand for binding to the kinase active site.

Methodology:

- A large panel of kinases, each tagged with DNA, is used.
- An immobilized, active-site directed ligand is prepared on a solid support.
- The test compound is incubated with the DNA-tagged kinase and the immobilized ligand.
- If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
- The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.

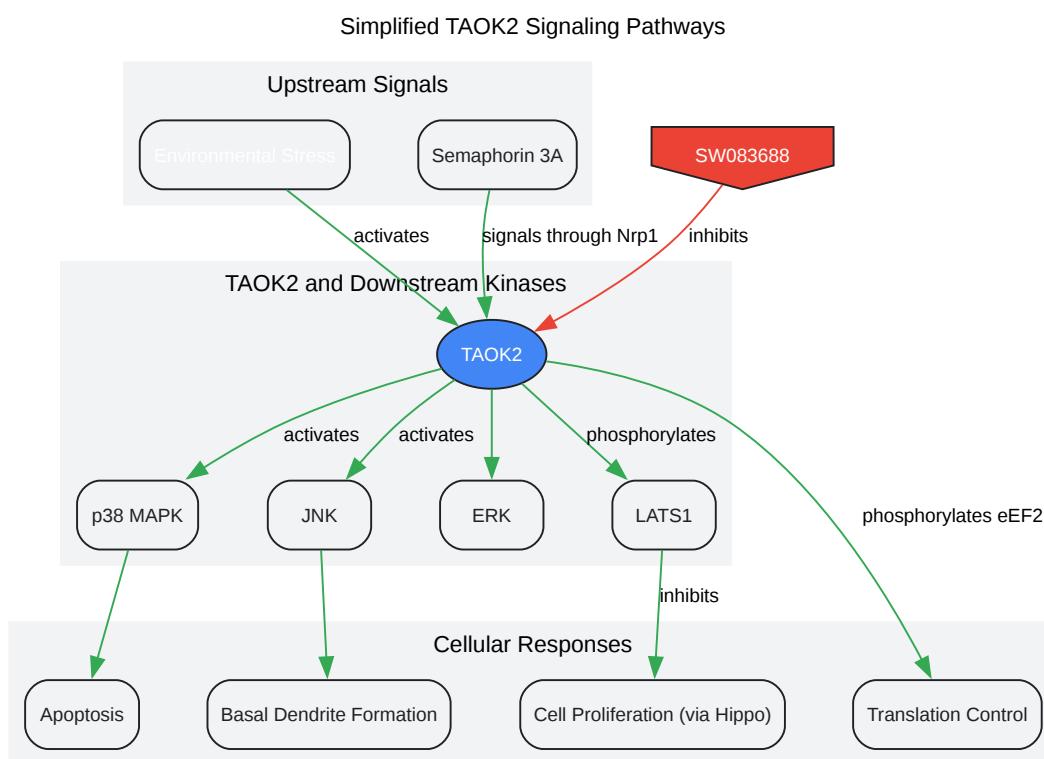
Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the biological context of **SW083688**'s target, the following diagrams are provided.



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Caption: Workflow for determining kinase inhibitor selectivity.



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Caption: TAOK2's role in key signaling pathways.

Conclusion

SW083688 is a valuable tool for investigating the biological functions of TAOK2 due to its high potency and selectivity. While a comprehensive, publicly available kinome-wide selectivity profile is currently lacking, the established inhibitory activity against TAOK2 makes it a suitable chemical probe for studying TAOK2-mediated signaling pathways, including the MAPK/p38

cascade, JNK signaling, and the Hippo pathway. For definitive conclusions regarding off-target effects in specific cellular contexts, researchers should consider conducting in-house selectivity profiling using standard methodologies as outlined in this guide.

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References

- 1. medchemexpress.com [medchemexpress.com]
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